molecular formula C14H18O2 B3060310 6-Isopropyl-7-methoxy-1-tetralone CAS No. 22009-41-2

6-Isopropyl-7-methoxy-1-tetralone

Cat. No.: B3060310
CAS No.: 22009-41-2
M. Wt: 218.29 g/mol
InChI Key: HHDVEHBPKKQPPQ-UHFFFAOYSA-N
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Description

“6-Isopropyl-7-methoxy-1-tetralone” is a chemical compound that has been claimed to be a potential intermediate for the synthesis of natural products related to diterpenes .


Synthesis Analysis

The synthesis of “this compound” has been described in a one-pot synthesis process . This process involves the use of polyphosphoric acid (PPA) and isopropanol (i-PriOH) heated to 75-80°C .

Scientific Research Applications

Synthesis and Potential Applications

6-Isopropyl-7-methoxy-1-tetralone has been explored for its role in the synthesis of various bioactive compounds. For instance, it serves as a potential intermediate in the synthesis of natural products related to diterpenes, such as miltirone and carnosic acid. Miltirone, isolated from S. miltiorrhiza, exhibits cytotoxic effects against tumor cell lines, while carnosic acid from Rosmarinus officinalis (rosemary) is known for its potent anti-oxidant, anti-cancer, and anti-viral properties (Cabrera et al., 2014).

Role in Diterpenes Synthesis

The compound has also been linked to the synthesis of phenolic diterpenes like Totarol and Sempervirol. Totarol, found in various plant species including Podocarpaceae and Mediterranean propolis, is utilized as an antimicrobial agent in products like toothpaste and treatments for acne and parasitic diseases. Sempervirol, on the other hand, is recognized for its anthelmintic activity (Banerjee et al., 2019).

Properties

IUPAC Name

7-methoxy-6-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-9(2)11-7-10-5-4-6-13(15)12(10)8-14(11)16-3/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDVEHBPKKQPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCCC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435676
Record name 6-isopropyl-7-methoxy-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22009-41-2
Record name 3,4-Dihydro-7-methoxy-6-(1-methylethyl)-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22009-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-isopropyl-7-methoxy-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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